2-(3-Fluoro-2-isopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[3-Fluoro-5-(methoxymethoxy)-2-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a fluoro-substituted aromatic ring and a dioxaborolane moiety, making it a valuable intermediate in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Fluoro-5-(methoxymethoxy)-2-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the fluoro-substituted aromatic ring. This can be achieved through electrophilic aromatic substitution reactions using fluorinating agents.
Methoxymethoxy Protection: The hydroxyl groups on the aromatic ring are protected using methoxymethyl chloride in the presence of a base such as sodium hydride.
Boronic Ester Formation: The protected aromatic compound is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The key steps involve:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Catalyst Optimization: Efficient catalysts are employed to maximize yield and minimize reaction time.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-Fluoro-5-(methoxymethoxy)-2-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide.
Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions on the aromatic ring.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic ester.
Substituted Aromatics: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-[3-Fluoro-5-(methoxymethoxy)-2-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Research: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-[3-Fluoro-5-(methoxymethoxy)-2-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions. The boronic ester moiety interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. The fluoro and methoxymethoxy groups on the aromatic ring can influence the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Fluoro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthyl]ethynyl-triisopropylsilane
- 7-Fluoro-3-(methoxymethoxy)-8-[2-[tris(1-methylethyl)silyl]ethynyl]naphthalene-1-boronic Acid Pinacol Ester
Uniqueness
2-[3-Fluoro-5-(methoxymethoxy)-2-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. The presence of both fluoro and methoxymethoxy groups provides distinct electronic and steric effects that differentiate it from other similar compounds.
Properties
Molecular Formula |
C17H26BFO4 |
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Molecular Weight |
324.2 g/mol |
IUPAC Name |
2-[3-fluoro-5-(methoxymethoxy)-2-propan-2-ylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H26BFO4/c1-11(2)15-13(8-12(9-14(15)19)21-10-20-7)18-22-16(3,4)17(5,6)23-18/h8-9,11H,10H2,1-7H3 |
InChI Key |
FXOLJJPGNXBPDQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C(C)C)F)OCOC |
Origin of Product |
United States |
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